molecular formula C21H28N4O4 B2455095 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021224-82-7

1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2455095
CAS No.: 1021224-82-7
M. Wt: 400.479
InChI Key: FAXSKWAWFDJQMK-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethoxyphenyl group, and a pyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-18-10-8-15(14-19(18)29-2)17-9-11-20(26)25(24-17)13-12-22-21(27)23-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXSKWAWFDJQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Cyclohexyl Group: The cyclohexyl group can be attached using alkylation reactions, where cyclohexyl halides react with nucleophiles.

    Final Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting an isocyanate with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Urea Linkage

  • Hydrolysis : Under strong acidic (6M HCl, reflux) or basic (6M NaOH, 80°C) conditions, the urea bond cleaves to form cyclohexylamine and 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine.

  • Alkylation : Reacts with methyl iodide in DMF at 60°C to form N-methylated derivatives, though this is sterically hindered by the cyclohexyl group.

Pyridazinone Ring

  • Electrophilic Substitution : The oxygen at position 6 participates in hydrogen bonding, while the nitrogen at position 2 undergoes nitration or sulfonation under controlled conditions .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering its electronic properties .

Dimethoxyphenyl Group

  • Demethylation : Treatment with BBr₃ in dichloromethane at −78°C selectively removes methoxy groups, yielding catechol derivatives .

Derivatization Reactions

Structural modifications enhance solubility or biological activity:

Modification TypeReagents/ConditionsProduct Application
C-6 Oxidation KMnO₄, H₂O, 50°CEnhanced hydrogen-bonding capacity
N-2 Acylation Acetyl chloride, pyridine, 25°CImproved lipophilicity
Dimethoxy Replacement HBr/AcOH, refluxGeneration of polar metabolites

Derivatives show varied pharmacological profiles, with C-6 oxidized forms exhibiting 3-fold higher enzyme inhibition in preliminary assays .

Stability and Degradation Pathways

The compound degrades under stress conditions:

ConditionDegradation PathwayMajor Degradants Identified
Acidic Hydrolysis Urea cleavage + ring openingCyclohexylamine, maleic acid
Oxidative Stress Dimethoxy → quinone formation3,4-Dihydroxy-phenyl derivative
Thermal Decomposition Pyridazinone ring fragmentationCO₂, ammonia, residual aromatic

Stability studies in aqueous buffers (pH 1–10) show optimal integrity at pH 6–7.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s structure facilitates non-covalent interactions:

  • Hydrogen Bonding : Pyridazinone oxygen and urea carbonyl act as acceptors.

  • π-Stacking : The dimethoxyphenyl group interacts with aromatic residues in enzyme active sites .

Scientific Research Applications

The compound 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a significant molecule in medicinal chemistry, particularly noted for its potential applications in various therapeutic areas. This article explores its scientific research applications, biological activities, and relevant case studies.

Structural Features

The compound features a cyclohexyl group and a pyridazine moiety, which are essential for its biological activity. The presence of methoxy groups on the phenyl ring enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro tests demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis, with IC₅₀ values below 10 µM .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as PI3K and mTOR pathways. This kinase inhibition is crucial for developing targeted therapies:

  • Research Findings : In assays, it displayed effective inhibition against PI3K with an IC₅₀ value of approximately 50 nM, suggesting its role as a promising lead compound for further development in cancer therapy .

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in reducing inflammation:

  • Case Study : In animal models of arthritis, treatment with this compound resulted in a significant decrease in inflammatory markers and joint swelling compared to controls .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming hydrogen bonds, hydrophobic interactions, or covalent bonds, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-cyclohexyl-3-(2-(3,4-dimethoxyphenyl)ethyl)urea: Lacks the pyridazinone moiety, making it less complex.

Uniqueness

1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its combination of a cyclohexyl group, a dimethoxyphenyl group, and a pyridazinone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-Cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C20H26N4O3C_{20}H_{26}N_{4}O_{3}. Its structure includes a cyclohexyl group, a pyridazine moiety, and a dimethoxyphenyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Similar compounds have shown promise in cancer therapy. For instance, studies on related urea derivatives suggest they may inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : Certain urea derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes .

Biological Activity Data

The following table summarizes relevant biological activities reported for similar compounds:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
Enzyme inhibitionInhibits specific enzymes involved in inflammation

Case Studies

  • Anticancer Studies : A study involving related compounds demonstrated significant tumor reduction in murine models when combined with standard chemotherapy agents. The enhancement of therapeutic efficacy was attributed to the ability of these compounds to sensitize tumor cells to treatment .
  • Inflammation Models : Another study assessed the anti-inflammatory effects of similar urea derivatives in animal models of arthritis. The results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers .

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

  • Bioavailability : Studies suggest that modifications to the molecular structure can enhance solubility and absorption rates, critical factors for effective drug delivery .
  • Toxicity Profiles : Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles for long-term use .

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea-pyridazine hybrid compound?

The synthesis of this compound requires careful control of reaction conditions, particularly during the formation of the urea linkage and pyridazine ring. A stepwise approach is recommended:

  • Coupling of cyclohexylurea : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to ensure efficient amide bond formation between the cyclohexylamine and carbonyl intermediates .
  • Pyridazine ring closure : Employ cyclocondensation reactions under anhydrous conditions with catalytic acid (e.g., p-toluenesulfonic acid) to form the 6-oxopyridazinone moiety. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .
  • Ethyl linker introduction : A Mitsunobu reaction or nucleophilic substitution can attach the ethyl spacer, with purity validated by NMR (e.g., δ 3.4–3.6 ppm for CH₂ groups) .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry data often arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) to isolate the target compound .
  • Dynamic NMR : For tautomeric equilibria (e.g., keto-enol forms in pyridazinone), analyze spectra at variable temperatures (e.g., 25°C to −40°C) to identify dominant conformers .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error to rule out isobaric interference .

Q. What methodologies are effective for assessing aqueous solubility of this lipophilic compound?

Due to the compound’s low solubility (predicted LogP >3), employ:

  • Co-solvent systems : Test solubility in PBS buffer with incremental DMSO (5–20%) or cyclodextrin complexes (e.g., HP-β-CD at 10 mM) .
  • Thermodynamic solubility assays : Shake-flask method with 24-hour equilibration, followed by LC-MS quantification .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Leverage quantum chemical calculations and molecular docking:

  • Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model pyridazine ring formation and identify transition-state barriers .
  • SAR studies : Dock the compound into target protein pockets (e.g., kinases) using AutoDock Vina. Modify substituents (e.g., methoxy groups on phenyl rings) to enhance binding affinity .

Q. What experimental strategies address contradictory bioassay results across studies?

Contradictions may stem from assay conditions or cell-line variability. Standardize protocols by:

  • Dose-response normalization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate IC₅₀ values .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How can regioselectivity challenges in modifying the pyridazine ring be overcome?

Regioselectivity in electrophilic substitutions (e.g., nitration) is influenced by electron-donating groups. Strategies include:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to functionalize the pyridazine C4 position .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactions to desired positions .

Q. What approaches are recommended for studying metabolic stability in vitro?

  • Microsomal assays : Incubate the compound with liver microsomes (human or rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Methodological Considerations

Q. How should researchers design experiments to optimize reaction yields statistically?

Apply factorial design (e.g., 2³ design) to evaluate variables:

  • Factors : Catalyst loading (5–15 mol%), temperature (60–100°C), solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) : Model interactions to identify optimal conditions (e.g., 10 mol% Pd(PPh₃)₄, 80°C in DMF) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
  • UPLC-PDA-ELSD : Use a BEH C18 column (1.7 µm) with gradient elution to separate and quantify degradation products .

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